molecular formula C25H19F3N2O4 B11670310 ethyl 3-{5-[(Z)-{3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl]furan-2-yl}benzoate

ethyl 3-{5-[(Z)-{3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl]furan-2-yl}benzoate

Cat. No.: B11670310
M. Wt: 468.4 g/mol
InChI Key: TUSQQBDBVBUMGL-STZFKDTASA-N
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Description

ETHYL 3-(5-{[(4Z)-3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is a complex organic compound with a unique structure that combines several functional groups, including a pyrazole ring, a furan ring, and a benzoate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(5-{[(4Z)-3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(5-{[(4Z)-3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the pyrazole ring, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 3-(5-{[(4Z)-3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 3-(5-{[(4Z)-3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 3-(5-{[(4Z)-3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can be compared with other similar compounds, such as:

  • Methyl 3-(5-{[(4Z)-3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE
  • Ethyl 3-(5-{[(4Z)-3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}THIOPHEN-2-YL)BENZOATE

These compounds share similar structural features but may exhibit different chemical and biological properties due to variations in their functional groups and molecular frameworks.

Properties

Molecular Formula

C25H19F3N2O4

Molecular Weight

468.4 g/mol

IUPAC Name

ethyl 3-[5-[(Z)-[3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrazol-4-ylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C25H19F3N2O4/c1-3-33-24(32)17-7-4-6-16(12-17)22-11-10-20(34-22)14-21-15(2)29-30(23(21)31)19-9-5-8-18(13-19)25(26,27)28/h4-14H,3H2,1-2H3/b21-14-

InChI Key

TUSQQBDBVBUMGL-STZFKDTASA-N

Isomeric SMILES

CCOC(=O)C1=CC=CC(=C1)C2=CC=C(O2)/C=C\3/C(=NN(C3=O)C4=CC=CC(=C4)C(F)(F)F)C

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=CC(=C4)C(F)(F)F)C

Origin of Product

United States

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